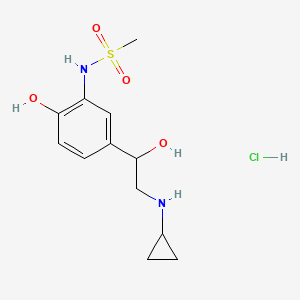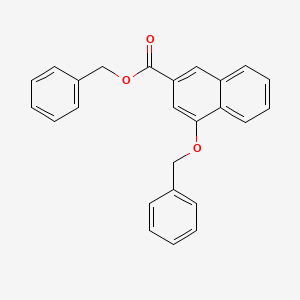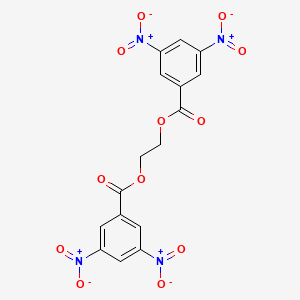
2-Amino-7-fluoro-3-(methylsulfanyl)-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)-: is a complex organic compound with a unique structure that combines a fluorenone core with amino, fluoro, and methylthio substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)- typically involves multi-step organic reactions. One common approach is to start with fluorenone as the base structure and introduce the amino, fluoro, and methylthio groups through a series of substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the fluorenone core.
Substitution: The amino, fluoro, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized fluorenones .
Applications De Recherche Scientifique
9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new pharmaceuticals.
Mécanisme D'action
The mechanism by which 9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluoren-9-one,3-amino-: Similar structure but with the amino group in a different position.
3-amino-9-fluorenone: Another fluorenone derivative with an amino group.
Uniqueness
The presence of the fluoro and methylthio groups in 9H-Fluoren-9-one,2-amino-7-fluoro-3-(methylthio)- distinguishes it from other fluorenone derivatives. These substituents can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it unique for specific applications .
Propriétés
Numéro CAS |
16232-99-8 |
|---|---|
Formule moléculaire |
C14H10FNOS |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
2-amino-7-fluoro-3-methylsulfanylfluoren-9-one |
InChI |
InChI=1S/C14H10FNOS/c1-18-13-6-9-8-3-2-7(15)4-10(8)14(17)11(9)5-12(13)16/h2-6H,16H2,1H3 |
Clé InChI |
GPANUGHLIKKTHN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C2C(=C1)C3=C(C2=O)C=C(C=C3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


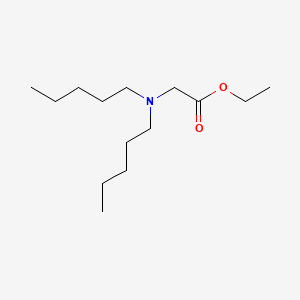

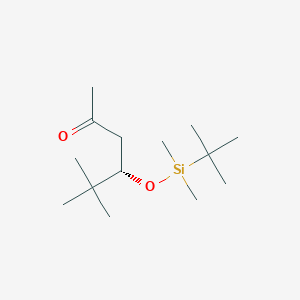
![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline](/img/structure/B14012786.png)
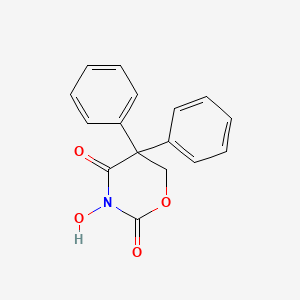
![2-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol](/img/structure/B14012809.png)

![Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro-](/img/structure/B14012811.png)

